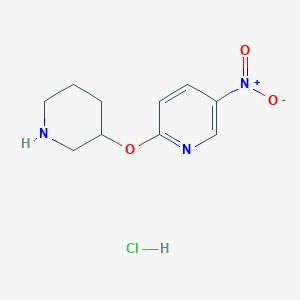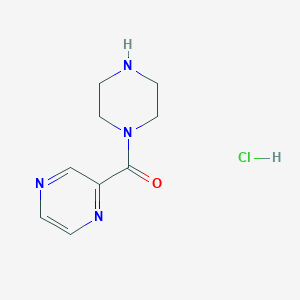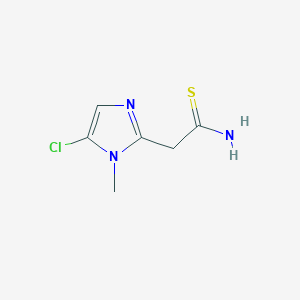![molecular formula C12H15ClN4O B1452089 4-(2-氯-7-乙基-7H-吡咯并[2,3-d]嘧啶-4-基)吗啉 CAS No. 1221688-88-5](/img/structure/B1452089.png)
4-(2-氯-7-乙基-7H-吡咯并[2,3-d]嘧啶-4-基)吗啉
描述
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a chemical compound with diverse properties . It is a key intermediate when preparing active pharmaceutical ingredients . Several Janus kinase (JAK) inhibitors, which are compounds that inhibit the activity of one or more of the JAK family of enzymes, have a common pyrrolo[2,3-d]pyrimidine core . Thus, this compound might be a practical building block in the synthesis of many JAK inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical and Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid with a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .科学研究应用
合成和药物研究
合成方法: 类似于4-(2-氯-7-乙基-7H-吡咯并[2,3-d]嘧啶-4-基)吗啉的衍生物,例如4-(噻吩并[3,2-d]嘧啶-4-基)吗啉的合成,已经探索用于药物应用。这些衍生物使用缩合反应、氯化和亲核取代等方法合成,显示出抑制肿瘤坏死因子α和一氧化氮的潜力(Lei, Wang, Xiong, & Lan, 2017)。
癌症治疗潜力: 结构上与4-(2-氯-7-乙基-7H-吡咯并[2,3-d]嘧啶-4-基)吗啉相关的化合物,特别是4-(嘧啶-4-基)吗啉,已被确定为抑制PI3K和PIKK的药效团。这些化合物正在研究其治疗癌症的潜力,尤其是涉及PTEN缺陷的癌症(Hobbs et al., 2019)。
神经疾病研究: 在神经疾病研究中,特别是帕金森病中,已经利用了4-(2-氯-7-乙基-7H-吡咯并[2,3-d]嘧啶-4-基)吗啉的类似物。例如,HG-10-102-01是一种具有类似结构的化合物,已合成用于使用PET扫描对帕金森病中的LRRK2酶进行成像(Wang, Gao, Xu, & Zheng, 2017)。
抗高血压药物开发: 相关化合物,例如带有吗啉部分的1,2,4-三唑并[1,5-α]嘧啶,已合成并测试其抗高血压活性。这表明4-(2-氯-7-乙基-7H-吡咯并[2,3-d]嘧啶-4-基)吗啉在心血管药物开发中具有潜在的研究领域(Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999)。
抗菌剂: 与4-(2-氯-7-乙基-7H-吡咯并[2,3-d]嘧啶-4-基)吗啉类似的吡咯并[2,3-d]嘧啶衍生物已经合成并评估其抗菌特性。这项研究表明类似化合物在开发新型抗菌剂中具有潜力(Attia, El-Emam, Al-Turkistani, Kansoh, & El‐Brollosy, 2013)。
抗肿瘤剂: 与4-(2-氯-7-乙基-7H-吡咯并[2,3-d]嘧啶-4-基)吗啉密切相关的N-{2-氨基-4-取代[(吡咯并[2,3-d]嘧啶-5-基)乙基]苯甲酰}-L-谷氨酸的研究表明它们作为抗肿瘤剂的潜力,这表明了癌症治疗未来研究的方向(Shih & Gossett, 1993)。
作用机制
Target of Action
The primary targets of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine are likely to be kinases, specifically the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine interacts with its targets by inhibiting the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, which may lead to a variety of diseases affecting the immune system .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, a chain of interactions between proteins in the cell . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disruption of this pathway may lead to diseases affecting the immune system .
Result of Action
The molecular and cellular effects of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine’s action are likely to include the induction of cell cycle arrest and apoptosis . This is accompanied by a notable increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine. For instance, under normal temperature and humidity conditions, the compound exhibits stability. It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
生化分析
Biochemical Properties
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. This compound interacts with enzymes such as Janus kinase (JAK) and protein kinase B (Akt), which are involved in cell signaling pathways. The interaction with JAK enzymes disrupts the JAK-STAT signaling pathway, leading to altered gene expression and cellular responses . Additionally, 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine binds to Akt, inhibiting its activity and affecting downstream signaling pathways that regulate cell growth and survival .
Cellular Effects
The effects of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Furthermore, 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine affects cell cycle progression, leading to cell cycle arrest in specific phases .
Molecular Mechanism
At the molecular level, 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine exerts its effects through binding interactions with key biomolecules. The compound inhibits kinase activity by competing with ATP for binding to the active site of the enzyme . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades. Additionally, 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as organ damage and adverse physiological responses have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolic process can produce active metabolites that contribute to the compound’s overall biological activity . Additionally, 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments . Studies have shown that it can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and endoplasmic reticulum . Post-translational modifications, such as phosphorylation, can also influence its localization and interaction with other biomolecules . These factors collectively determine the compound’s efficacy in modulating cellular processes.
属性
IUPAC Name |
4-(2-chloro-7-ethylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O/c1-2-16-4-3-9-10(16)14-12(13)15-11(9)17-5-7-18-8-6-17/h3-4H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNJNKBWFPYTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)
